molecular formula C18H26O4S B13785740 2-Mercaptoethyl isooctyl phthalate CAS No. 67907-16-8

2-Mercaptoethyl isooctyl phthalate

Cat. No.: B13785740
CAS No.: 67907-16-8
M. Wt: 338.5 g/mol
InChI Key: KWNLPAQLPZUUKG-UHFFFAOYSA-N
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Description

2-Mercaptoethyl isooctyl phthalate is a chemical compound with the molecular formula C18H26O4S. It is a phthalate ester, which is a class of compounds commonly used as plasticizers to increase the flexibility and durability of plastics. This compound is known for its unique properties, including its ability to interact with various biological and chemical systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptoethyl isooctyl phthalate typically involves the esterification of phthalic anhydride with isooctyl alcohol and 2-mercaptoethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Mercaptoethyl isooctyl phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Mercaptoethyl isooctyl phthalate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Studied for its interactions with biological membranes and proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of flexible plastics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Mercaptoethyl isooctyl phthalate involves its interaction with cellular membranes and proteins. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing the active components that interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phthalate
  • Dibutyl phthalate
  • Diisobutyl phthalate
  • Di(2-ethylhexyl) phthalate

Uniqueness

2-Mercaptoethyl isooctyl phthalate is unique due to the presence of both ester and thiol functional groups, which provide it with distinct chemical reactivity and biological interactions compared to other phthalates. This dual functionality makes it a versatile compound in various applications .

Properties

CAS No.

67907-16-8

Molecular Formula

C18H26O4S

Molecular Weight

338.5 g/mol

IUPAC Name

1-O-(6-methylheptyl) 2-O-(2-sulfanylethyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C18H26O4S/c1-14(2)8-4-3-7-11-21-17(19)15-9-5-6-10-16(15)18(20)22-12-13-23/h5-6,9-10,14,23H,3-4,7-8,11-13H2,1-2H3

InChI Key

KWNLPAQLPZUUKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCS

Origin of Product

United States

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